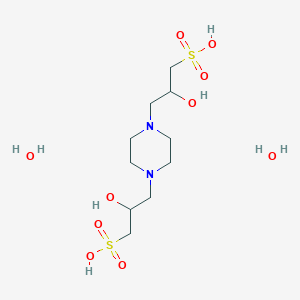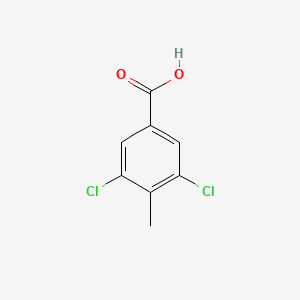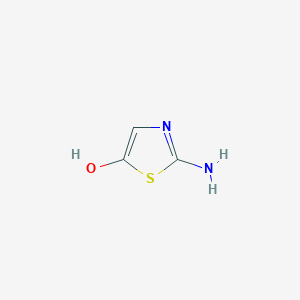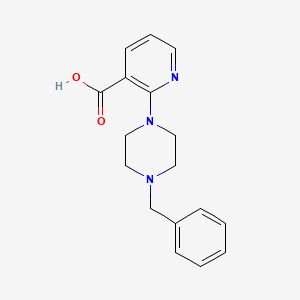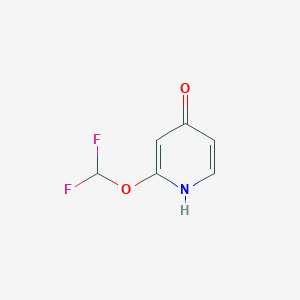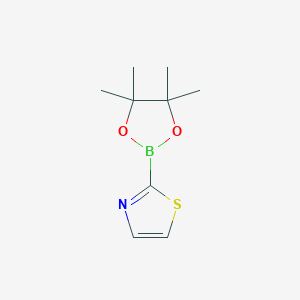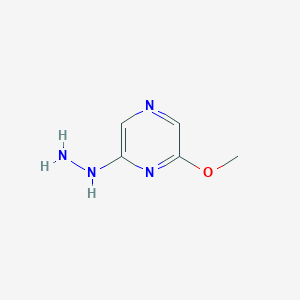
3-Methyl-4-(2-methylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Bi-functionalized Luminescent Metal-Organic Frameworks
A study by Jin and Yan (2021) in "Talanta" discusses the design of a bi-functionalized luminescent metal-organic framework, Eu@MOF-253-CH3, for the detection of 4-Aminophenol (4-AP), a biomarker for aniline in urine. This framework shows potential for monitoring 4-AP concentrations in the human urinary system, indicating applications in health screening and pre-diagnosis (Jin & Yan, 2021).
2. Synthesis of Aniline Derivatives
Research in "Applied Chemical Industry" by Wen Zi-qiang (2007) focuses on the synthesis of various aniline derivatives, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline. The process emphasizes high yield and minimal environmental impact, highlighting the chemical's role in the development of sustainable synthetic methods (Wen Zi-qiang, 2007).
3. Catalytic Oxidation of Phenolic and Aniline Compounds
A study published in the "Journal of Hazardous Materials" by Zhang et al. (2009) explores the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds. This research suggests potential environmental applications for the removal of these compounds from aqueous solutions (Zhang et al., 2009).
4. Medicinal Chemistry Applications
Kenny et al. (2004) in "Journal of Medicinal Chemistry" discuss the synthesis and characterization of various metabolites of diclofenac, including aniline derivatives. The study provides insights into the biochemical pathways and potential therapeutic implications of these compounds (Kenny et al., 2004).
5. Schiff Base Complexes in Inorganic Chemistry
Osowole (2011) in "International Journal of Inorganic Chemistry" investigates Schiff base complexes involving 4-(thiophen-3-yl)-aniline. The study provides detailed characterizations of these complexes, contributing to the understanding of their chemical and physical properties (Osowole, 2011).
6. Uptake Monitoring Using Modified Zeolites
Research in "Analytica Chimica Acta" by Razee and Masujima (2002) explores the uptake of aniline derivatives using modified zeolites. The study evaluates the efficiency of zeolites in removing environmental pollutants, which could have implications for environmental monitoring and remediation (Razee & Masujima, 2002).
特性
IUPAC Name |
3-methyl-4-(2-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-4-6-13(10)16-14-8-7-12(15)9-11(14)2/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJOAOYCGNYUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
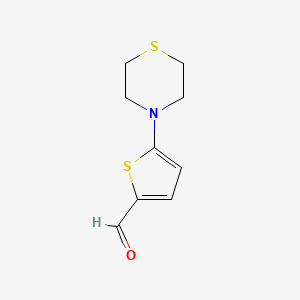

![4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine](/img/structure/B1320649.png)
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
